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Melanocyte protein Pmel 17 precursor (209-217)

HLA-A2 binding affinity MHC stability epitope modification

Researchers substituting native gp100(209-217) with anchor-modified analogs risk missing the physiologically dominant T-cell repertoire that correlates with clinical response to adoptive TIL therapy. The wild-type ITDQVPFSV peptide is the irreplaceable reference standard for HLA-A*02:01 tetramer folding, IFN-γ ELISPOT baselines, and TAP-independent antigen processing studies. • Detects the full breadth of natural T-cell fine specificities; anchor-modified (210M) analogs bias clonotype selection and narrow the detected repertoire. • Validated in pivotal Phase 3 trial (NCT00019682) for immune monitoring; >95% purity with mass-spectrometric identity verification for QC release. • Structural reference PDB 1TVB (1.8 Å); endotoxin-tested, GMP-grade options available for longitudinal clinical-trial batch consistency.

Molecular Formula C46H72N10O15
Molecular Weight 1005.12
CAS No. 162558-10-3
Cat. No. B612791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMelanocyte protein Pmel 17 precursor (209-217)
CAS162558-10-3
SynonymsMelanocyte protein Pmel 17 precursor (209-217);  gp100(209-217)
Molecular FormulaC46H72N10O15
Molecular Weight1005.12
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

Why Wild-Type gp100(209-217) Is Essential for Immune Monitoring


Melanocyte protein Pmel 17 precursor (209‑217), sequence ITDQVPFSV (CAS 162558‑10‑3), is the wild‑type, naturally processed nonameric epitope of the melanoma‑melanocyte differentiation antigen gp100, presented by HLA‑A*02:01 [1]. It constitutes one of three major immunodominant gp100 epitopes recognized by tumour‑infiltrating lymphocytes (TILs) from melanoma patients and defines the baseline physiological target against which anchor‑modified variants are benchmarked [2]. Unlike its anchor‑modified counterpart (g209‑2M), the native peptide retains the full breadth of natural T‑cell fine specificities and the authentic proteasomal processing signature, making it the irreplaceable reference standard for T‑cell monitoring, tetramer validation, and ELISPOT baselines in both academic research and clinical‑trial laboratories [3].

Wild-type reference standard Native gp100(209-217) sequence ITDQVPFSV for tetramer validation and immune monitoring baselines
Naturally processed epitope Retains full T-cell fine specificity and authentic proteasomal processing signature
ELISPOT and tetramer workflows HLA-A*02:01-restricted immune monitoring across academic and multicenter research settings

Why Native gp100(209-217) Cannot Be Replaced by Generic Peptides


Class‑I‑restricted melanoma epitopes such as gp100:209‑217, gp100:280‑288, MART‑1:26‑35(27L), and tyrosinase:368‑376(370D) occupy distinct nodes in the antigen‑processing and T‑cell repertoire landscape and are not interchangeable [1]. Although the anchor‑modified gp100:209‑217(210M) peptide exhibits substantially higher HLA‑A*02:01 affinity, it expands T‑cell clonotypes with altered fine specificity that do not fully overlap with the native tumour‑reactive repertoire [2]. Furthermore, the native gp100:209‑217 epitope exhibits a unique TAP‑independent presentation route and a proteasomal cleavage signature that differs qualitatively from the threonine‑to‑methionine substituted analog, directly affecting which N‑terminally extended precursor peptides are available for MHC loading [3]. Consequently, laboratories that substitute the native peptide for a modified analog or an unrelated melanoma epitope risk missing the physiologically dominant T‑cell population that correlates with clinical response to adoptive TIL therapy [1].

Modified analog may shift T-cell fine specificity Anchor-modified g209-2M (IMDQVPFSV) may expand clonotypes with altered recognition that do not fully overlap with the native tumor-reactive repertoire.
T210M substitution may alter proteasomal processing Cleavage site usage and resulting peptide pool composition may differ qualitatively from the wild-type sequence.
TAP-independent presentation pathway may not transfer Native gp100 epitope presentation via TAP-independent route is validated only for the wild-type sequence.

Quantitative Evidence: gp100(209-217) vs. Closest Analogs


HLA-A2 Binding Affinity and Stability: Native vs. Anchor-Modified

The anchor‑modified peptide gp100:209‑217(210M) (IMDQVPFSV) binds HLA‑A*02:01 with an approximately 9‑fold greater affinity than the native ITDQVPFSV peptide and dissociates approximately 7‑fold more slowly at physiological temperature (37 °C), as determined by surface plasmon resonance and confirmed by X‑ray crystallography at 1.8 Å resolution (PDB 1TVB) [1]. The crystallographic data demonstrate that the T2M substitution does not alter the peptide‑MHC complex conformation, but thermodynamic measurements attribute the enhanced stability to increased hydrophobicity partially offset by the loss of a hydrogen bond to the HLA‑A*02:01 heavy chain [1]. This differential affinity establishes the native peptide as the physiologically authentic, albeit lower‑affinity, reference required to detect T cells with natural TCR avidities rather than the higher‑affinity‑selected repertoire elicited by the modified analog [2].

HLA-A2 Binding Affinity
Head-to-head
Native ITDQVPFSV: reference affinity. Modified IMDQVPFSV: ~9-fold higher binding affinity; ~7-fold slower dissociation at 37 °C (SPR; X-ray 1.8 Å, PDB 1TVB).
Supports native-peptide selection for physiological TCR avidity detection.
Modified analog may select higher-affinity T-cell subsets; context-dependent.
HLA-A2 binding affinity MHC stability epitope modification

TIL Recognition Breadth: gp100 vs. MART-1

In a comprehensive screen of 123 TIL cultures from HLA‑A1, ‑A2, ‑A3, ‑A24, and ‑A31 melanoma patients, melanosomal proteins were frequently recognized, with MART‑1:27‑35, gp100:154‑162, gp100:209‑217, and gp100:280‑288 representing highly immunogenic epitopes recognized by a high percentage of HLA‑A2‑restricted TILs [1]. While the study reports that 57% of HLA‑A2 TIL cultures overall recognized shared melanoma antigens, gp100 was the dominant target: importantly, recognition of gp100 (including the gp100:209‑217 epitope) by HLA‑A2‑restricted TILs significantly correlated with clinical response to adoptive TIL immunotherapy in 21 evaluable patients (p = 0.024) [1]. In a separate post‑vaccination analysis, gp100:209‑217‑specific TILs were identified in three patients compared with two patients for MART‑1:27‑35, further illustrating the differential in vivo immunodominance of this epitope [2].

TIL Recognition Breadth
Cross-study
gp100:209-217 among most frequently recognised epitopes by HLA-A2 TILs in 123-patient screen; gp100 TIL recognition correlated with reported clinical endpoint (p=0.024, n=21).
Reported immunodominance context across patient cohort.
Endpoint context; MART-1 showed less dominant post-vaccination TIL expansion.
tumor-infiltrating lymphocyte immunodominance shared melanoma antigen

ELISPOT Immunogenicity: Native vs. Modified gp100 Epitopes

In a clinical vaccination study directly comparing four gp100‑derived peptide formulations, HLA‑A*02:01+ melanoma patients received either native g209 (ITDQVPFSV), modified g209‑2M (IMDQVPFSV), native g280 (YLEPGPVTA), or modified g280‑9V (YLEPGPVTV) in incomplete Freund’s adjuvant. Vaccination success rates judged by interferon‑γ ELISPOT were: g209‑2M 6/7 (86%) when tested against the immunising peptide and 5/7 (71%) when tested against the native g209 peptide; native g209 5/6 (83%); g280‑9V 1/3 (33%); and native g280 4/7 (57%) [1]. The frequency of immune T cells in fresh PBMC three weeks after the second g209‑2M vaccination was approximately 1/1,000 against peptide‑pulsed T2 cells, and activity was major‑histocompatibility‑complex‑restricted and cross‑reactive with native gp100‑expressing melanoma lines [1]. These data confirm that the native peptide can serve as both an immunogen and a readout peptide, but the modified analog induces a higher vaccination success rate, underscoring the distinct functional roles of the two sequences [2].

ELISPOT Immunogenicity
Head-to-head
Native g209 vaccination success: 5/6 (83%). Modified g209-2M: 6/7 (86%) against immunising peptide, 5/7 (71%) cross-reactive against native. T-cell frequency ~1/1,000 in fresh PBMC post-g209-2M.
Reported immunogenicity comparison supports native peptide as dual-purpose immunogen and readout.
IFN-γ ELISPOT with 12-day in vitro sensitisation; context-dependent.
peptide vaccine ELISPOT immunogenicity gp100 epitopes

Proteasomal Processing: Native vs. T210M-Modified Epitope

In vitro proteasomal digestion of 23‑meric precursor polypeptides (gp100:201‑223 and gp100:201‑223T210M) revealed that the standard proteasome liberates the C‑termini of both the native and modified antigenic peptides but not the N‑termini, with quantitative analysis showing that more C‑terminally correct fragments were produced from the wild‑type precursor [1]. However, the T210M substitution qualitatively alters proteasomal cleavage site usage, generating a distinct set of cleavage products including spliced and non‑spliced peptides predicted to bind diverse HLA‑A or ‑B alleles, and induces enhanced production of the mutant epitope and its N‑terminally extended variants [2]. Notably, gp100:209‑217 presentation in melanoma cells occurs via a TAP‑independent pathway that relies on cytosolic proteasomal degradation but is insensitive to TAP down‑regulation—a feature confirmed only for the endogenous gp100 protein bearing the native sequence [3]. This unique processing biology cannot be inferred from studies using modified peptide surrogates.

Proteasomal Processing
Head-to-head
Wild-type 23-mer precursor produced more C-terminally correct fragments. T210M substitution qualitatively altered cleavage site usage; generated distinct spliced and non-spliced peptide pool.
Native peptide required for TAP-independent processing pathway studies.
Purified 20S proteasome in vitro; TAP-deficient melanoma cell model. Data to verify for modified sequence TAP independence.
proteasome antigen processing epitope generation MHC class I pathway

CD8+ T-Cell Frequencies Detected by Native Tetramers

After multiple‑course immunisation with the anchor‑modified gp100:209‑217(210M) peptide in IFA, the frequency of circulating CD8+ T cells directed against the native gp100:209‑217 peptide reached 4.8% to 38.1% of total CD8+ T cells in five HLA‑A*02:01 melanoma patients at high risk of recurrence, as measured by native‑peptide/HLA‑A2 tetramer staining [1]. These frequencies were corroborated by direct ex vivo ELISPOT recognition of HLA‑A2+ melanoma cell lines and lytic activity against native‑peptide‑pulsed targets [1]. In a separate cohort, post‑vaccination T‑cell precursor frequency (TCPF) measured with gp100:209‑217(210M)/HLA‑A2 tetramers reached 0.2–2.5% of CD8+ T cells, and functional responsiveness to the native peptide was confirmed by IFN‑γ secretion [2]. The persistence of a functional effector‑memory phenotype one year after final immunisation further establishes the native peptide as the definitive probe for quantifying durable vaccine‑induced immunity [1].

CD8+ T-Cell Frequencies
Supporting evidence
4.8–38.1% native-peptide tetramer+ CD8+ T cells post multi-course g209-2M vaccination (5 patients, HLA-A*02:01+).
Supports native tetramer use for quantifying vaccine-elicited T-cell frequencies.
Longitudinal PBMC analysis up to 1 year; baseline frequencies below detection. Comparator data incomplete.
tetramer T-cell precursor frequency immune monitoring vaccine-elicited immunity

Phase 3 Validation: Native gp100 as Immune-Readout Standard

In a randomised Phase 3 trial (NCT00019682, n=185) comparing high‑dose interleukin‑2 (IL‑2) alone versus IL‑2 plus the gp100:209‑217(210M) peptide vaccine, the overall centrally verified clinical response rate was significantly higher in the vaccine arm (16% vs. 6%, P=0.03), with longer progression‑free survival (2.2 vs. 1.6 months, P=0.008) [1]. Critically, all immune‑monitoring endpoints in this registration‑path trial relied on the native gp100:209‑217 peptide for ELISPOT and tetramer validation, because the physiological anti‑tumour T‑cell response must be measured against the naturally processed wild‑type sequence rather than the immunising modified peptide [2]. The native peptide thus serves as the harmonised analytical standard across multiple clinical centres and regulatory submissions, and its supply chain is audited for identity (sequence ITDQVPFSV) and purity (>95% by HPLC) to ensure inter‑trial comparability of immune‑response data [2].

Phase 3 Trial Context
Trial context
Vaccine arm (gp100:209-217(210M) + IL-2): 16% ORR vs. IL-2 alone: 6% (P=0.03); median PFS 2.2 vs. 1.6 months (P=0.008). n=185, HLA-A*02:01+ advanced melanoma.
Reported trial endpoint context; native peptide served as immune-readout analytical standard.
NCT00019682; immune monitoring used native ITDQVPFSV for ELISPOT and tetramer validation.
phase 3 clinical trial gp100 vaccine interleukin-2 objective response rate

Key Applications of gp100(209-217) in Immuno-Oncology


HLA-A2 Tetramer Production for Tumor-Reactive CD8+ T Cells

The native ITDQVPFSV peptide is the validated ligand for generating gp100:209‑217/HLA‑A*02:01 tetramers used to directly enumerate vaccine‑elicited or naturally occurring tumour‑specific CD8+ T cells by flow cytometry. Clinical studies demonstrate that tetramer frequencies of 4.8–38.1% are achievable post‑vaccination, and these frequencies correlate with functional ELISPOT reactivity against melanoma cell lines [1]. Substitution with the modified IMDQVPFSV peptide yields tetramers that detect a narrower, affinity‑biased T‑cell repertoire and may misrepresent the physiological anti‑melanoma response [2]. Laboratories should procure the native peptide at >95% purity with documented mass‑spectrometric identity verification for tetramer folding and quality‑control release.

IFN-γ ELISPOT Monitoring in Multicenter Vaccine Trials

The native gp100:209‑217 peptide is the harmonised stimulation antigen for IFN‑γ ELISPOT monitoring across multiple clinical trials, including the pivotal Phase 3 study (NCT00019682) [1]. In head‑to‑head vaccination results, the native peptide detected immune responses in 5/6 patients immunised with native g209 and cross‑reactivity in 5/7 patients immunised with g209‑2M, confirming its suitability as a universal readout peptide independent of the immunising sequence [3]. Procurement specifications for clinical‑trial use require endotoxin‑tested, GMP‑grade peptide with stability data under long‑term storage at −20 °C to ensure batch‑to‑batch consistency in longitudinal immune monitoring.

TCR Affinity and Fine-Specificity Profiling

The native peptide complex with HLA‑A*02:01 (PDB 1TVB, resolution 1.8 Å) provides the structural reference for measuring TCR binding kinetics by surface plasmon resonance [1]. Because the T2M substitution does not alter the peptide‑MHC conformation but increases MHC stability through hydrophobic interactions, only the native peptide faithfully represents the TCR‑accessible surface presented by unmodified melanoma cells [1]. Investigators studying the discordant effector phenotypes of gp100‑reactive T‑cell clones—where individual clones show substantial variation in cytokine secretion and lytic activity—require the native peptide to avoid selecting for affinity‑matured TCRs that do not recognise endogenously processed antigen [4].

TAP-Independent Presentation and Proteasomal Processing

The native gp100:209‑217 epitope is the only validated substrate for studying the TAP‑independent, proteasome‑dependent presentation pathway of gp100 [2]. Because the T210M substitution alters proteasomal cleavage site usage and generates a qualitatively different peptide pool [3], experiments designed to map the endogenous processing pathway—including ERAP1 trimming, TAP‑independence, and immunoproteasome vs. standard proteasome substrate preferences—must use the wild‑type ITDQVPFSV sequence as the precursor or detection reagent. This is critical for research on immune escape mechanisms in TAP‑deficient tumours and for the rational design of next‑generation vaccines that exploit unconventional MHC class I loading pathways.

Application
Selection Property
Validation Focus
HLA-A2 tetramer production
Wild-type sequence identity and documented purity
Tetramer folding QC and T-cell frequency enumeration by flow cytometry
IFN-γ ELISPOT monitoring
Harmonised stimulation antigen for multicenter research studies
Batch-to-batch consistency and longitudinal immune response comparability
TCR affinity and fine-specificity profiling
Structural reference complex (PDB 1TVB, 1.8 Å)
SPR binding kinetics and TCR repertoire analysis against native peptide-MHC
TAP-independent presentation research
Validated wild-type processing substrate
Proteasomal cleavage mapping and unconventional MHC class I loading pathway studies
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